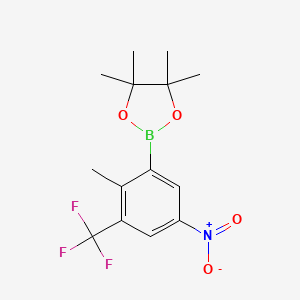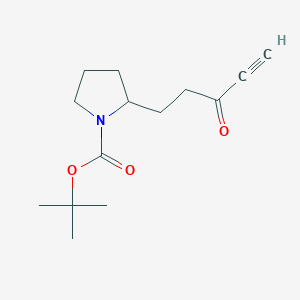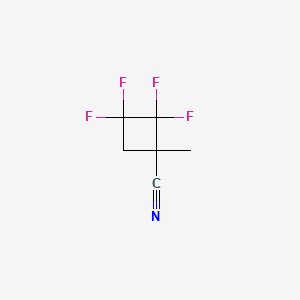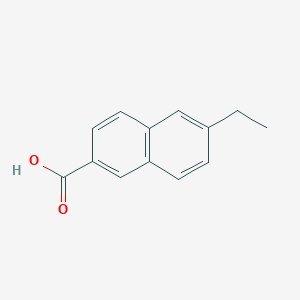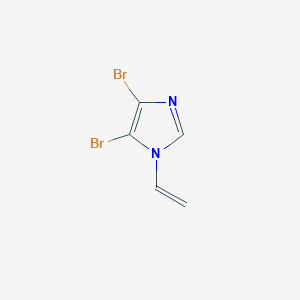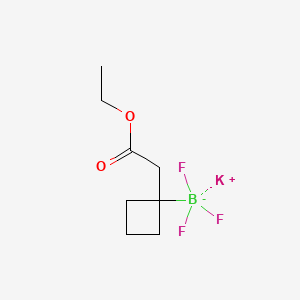
Potassium (1-(2-ethoxy-2-oxoethyl)cyclobutyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium [1-(2-ethoxy-2-oxoethyl)cyclobutyl]trifluoroboranuide is a chemical compound that belongs to the class of organoboron reagents. These compounds are known for their stability and versatility in various chemical reactions. Potassium [1-(2-ethoxy-2-oxoethyl)cyclobutyl]trifluoroboranuide is particularly noted for its moisture- and air-stable properties, making it a valuable reagent in synthetic chemistry .
Preparation Methods
The synthesis of potassium [1-(2-ethoxy-2-oxoethyl)cyclobutyl]trifluoroboranuide typically involves the reaction of cyclobutyl derivatives with boron trifluoride and potassium salts. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the stability of the product. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
Potassium [1-(2-ethoxy-2-oxoethyl)cyclobutyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: It can be reduced to form different organoboron compounds.
Substitution: The trifluoroboranuide group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Potassium [1-(2-ethoxy-2-oxoethyl)cyclobutyl]trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism by which potassium [1-(2-ethoxy-2-oxoethyl)cyclobutyl]trifluoroboranuide exerts its effects involves the formation of stable boron-carbon bonds. The trifluoroboranuide group acts as a nucleophile, attacking electrophilic centers in various substrates. This leads to the formation of new chemical bonds and the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .
Comparison with Similar Compounds
Potassium [1-(2-ethoxy-2-oxoethyl)cyclobutyl]trifluoroboranuide is unique compared to other similar compounds due to its stability and versatility. Similar compounds include:
Potassium trifluoroborate salts: These compounds share similar stability and reactivity but may differ in their specific applications and reaction conditions.
Boronic acids and esters: While these compounds are also used in cross-coupling reactions, they are often less stable and more sensitive to moisture and air.
Properties
Molecular Formula |
C8H13BF3KO2 |
|---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
potassium;[1-(2-ethoxy-2-oxoethyl)cyclobutyl]-trifluoroboranuide |
InChI |
InChI=1S/C8H13BF3O2.K/c1-2-14-7(13)6-8(4-3-5-8)9(10,11)12;/h2-6H2,1H3;/q-1;+1 |
InChI Key |
ASVJNLAAMNKQSY-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1(CCC1)CC(=O)OCC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3AS,7aR)-1-isopropyloctahydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13488145.png)
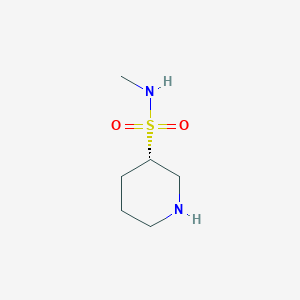
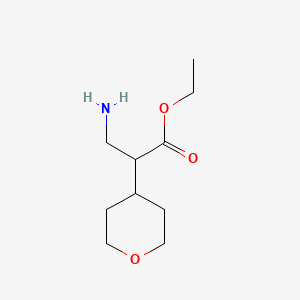
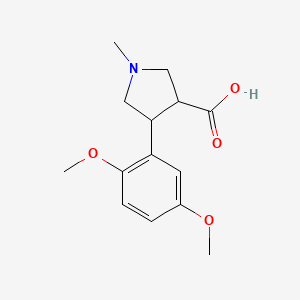
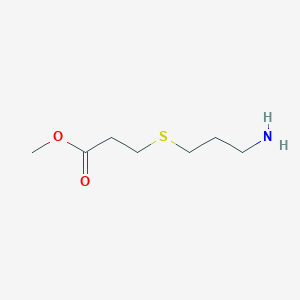
![3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol](/img/structure/B13488169.png)
